molecular formula C20H15N3O7 B011967 10-Hydroxy-9-nitrocamptothecin CAS No. 104267-73-4

10-Hydroxy-9-nitrocamptothecin

Katalognummer: B011967
CAS-Nummer: 104267-73-4
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: DTZABKRGTMUGCV-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxy-9-nitrocamptothecin is an organic compound with the empirical formula C20H15N3O7 . It is a unique compound that has been used in research and development .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar pentacyclic ring system . The molecular weight of the compound is 409.35 .

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Solute Carrier Transporters : Camptothecin and its derivatives, including 10-Hydroxy-9-nitrocamptothecin, selectively inhibit substrate uptakes mediated by essential human solute carrier transporters (SLCs). This inhibition provides potential targets for therapeutic optimization and reducing toxicity in cancer treatment (Zheng et al., 2016).

  • Effectiveness in Various Cancers : 9-nitrocamptothecin liposome aerosol has shown effectiveness in reducing tumor growth in breast, colon, and lung cancer xenografts in nude mice at doses much smaller than traditionally used (Knight et al., 1999).

  • Combination Therapy : When combined with capecitabine, 9-nitrocamptothecin shows potential in treating metastatic solid tumors, beneficial for patients with refractory tumors (Michaelson et al., 2003).

  • Clinical Trials : 9-nitrocamptothecin is currently in Phase II and III clinical trials for various cancers, demonstrating its potential as an effective anti-tumor agent by inhibiting DNA topoisomerase (Qi & Chun-yan, 2005).

  • Anticancer Drug Development : Camptothecin and its analogs, including this compound, are promising anticancer drugs. Genetic manipulations potentially lead to high-yield Taxus species for taxol supply, relevant for producing these compounds (Wall & Wani, 1998).

  • Treatment of Refractory Ovarian Cancer : Oral 9-nitrocamptothecin has been found effective in treating refractory epithelial ovarian, tubal, or peritoneal cancer, showing a median survival of 8 months and being tolerable for up to 47 weeks (Verschraegen et al., 1999).

  • Pancreatic Cancer Treatment : 9-Nitrocamptothecin has shown potential in treating pancreas cancer by inhibiting DNA topoisomerase I, with promising results in preclinical and clinical trials (Yang, 2008).

  • Identification of Metabolites : In rats, 9-nitro-20(S)-camptothecin is converted into biliary metabolites, which may serve as potential biomarkers for its anticancer activity (Li et al., 2003).

  • Maximum Tolerated Dose and Toxicity : The maximum tolerated oral dose of 9-nitrocamptothecin is 1.5 mg/m2/day for five consecutive days weekly. Significant antitumor activity has been observed, but there is potential for hematologic, gastrointestinal, and urinary bladder toxicity (Verschraegen et al., 1998).

  • Improving Lactone Stability : Liposomal encapsulation of 9-Nitrocamptothecin significantly improves lactone stability in the liver, potentially benefiting clinical applications (Chen et al., 2008).

  • Effect of Food on Drug Disposition : Clinical and pharmacokinetic studies have evaluated the effect of food on the disposition of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite in patients with solid tumors (Zamboni et al., 2006).

  • Synergism with Cyclin-Dependent Kinase Inhibitors : Cyclin-dependent kinase inhibitors enhance the cytotoxic activity of camptothecin derivatives in small cell lung cancer, potentially improving response rates (Hamilton et al., 2014).

  • Self-Microemulsifying Drug Delivery System : The self-microemulsifying drug delivery system (SMEDDS) improves the anticancer effect of oral 9-nitrocamptothecin on human cancer xenografts in nude mice (Lu et al., 2008).

  • Antitumor Activity and Cell Cycle Regulation : 10-Methoxy-9-nitrocamptothecin has high antitumor activity in vitro and in vivo, with potential cell cycle regulation contributing to its anticancer properties (Luo et al., 2006).

  • MONCPT-Induced Cell Cycle Arrest : MONCPT-induced cell cycle G2/M arrest in A549 cells involves the P53 and p38 MAPK pathways, which may contribute to its anti-tumor activity in human non-small cell lung cancer (Zhang et al., 2010).

  • Antiangiogenesis Properties : MONCPT exhibits potential antiangiogenesis properties, which may contribute to its antitumor activity (Yang et al., 2006).

Wirkmechanismus

The mechanism of action of 10-Hydroxy-9-nitrocamptothecin is likely similar to that of other camptothecin derivatives. These compounds bind to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately leads to apoptosis .

Safety and Hazards

Safety data sheets indicate that 10-Hydroxy-9-nitrocamptothecin should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

The future directions for 10-Hydroxy-9-nitrocamptothecin and other camptothecin derivatives involve further optimization of therapeutic effectiveness through drug delivery strategies that prolong tumor exposure to these S phase-specific agents. This includes improving oral bioavailability through structure modification and innovative formulation approaches, alternative parenteral dosage forms, and administration schedules .

Eigenschaften

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZABKRGTMUGCV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908881
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104267-73-4
Record name 9-Hydroxy-10-nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 2
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 3
Reactant of Route 3
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 4
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 5
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 6
10-Hydroxy-9-nitrocamptothecin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.